molecular formula C10H11N3OS B1299119 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 84138-77-2

5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1299119
CAS No.: 84138-77-2
M. Wt: 221.28 g/mol
InChI Key: CTCPPJXVAHAECP-UHFFFAOYSA-N
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Description

5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a methylphenoxymethyl substituent at the 5-position and an amine group at the 2-position of the heterocyclic ring. This compound belongs to a class of nitrogen-sulfur heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 1,3,4-thiadiazole core is planar, as confirmed by X-ray crystallography in related derivatives, which facilitates interactions with biological targets .

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7-2-4-8(5-3-7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCPPJXVAHAECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353674
Record name 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84138-77-2
Record name 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of WAY-217389 involves several steps, each requiring precise conditions and reagents. The synthetic route typically includes:

Chemical Reactions Analysis

WAY-217389 undergoes several types of chemical reactions, including:

Scientific Research Applications

WAY-217389 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of WAY-217389 involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of 5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine can be contextualized by comparing it to structurally related thiadiazole derivatives. Key analogues include:

Compound Substituents Biological Activity Key Findings
5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine Fluorophenoxymethyl at C5 Antimicrobial, Anticancer (predicted) Molecular weight: 225.25 g/mol; higher electronegativity due to fluorine .
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Chlorobenzylidene at C2, 4-methylphenyl at C5 Insecticidal, Fungicidal Planar thiadiazole ring (mean deviation: 0.0042 Å); R factor: 0.058 .
5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine 4-Bromobenzyl at C5 Acetylcholinesterase inhibition (IC50: 49.86 μM) Docking studies confirm interaction with acetylcholinesterase catalytic site .
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine Dichlorophenoxy-ethyl at C5 Anticonvulsant (ED50: 20.11 mg/kg in MES test) High potency attributed to halogenated aromatic groups .
Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Fluorophenylthiophene-Schiff base at C5 Anticancer (IC50: 1.28 μg/mL against MCF7) Selective activity against breast cancer cells .

Key Structural Determinants of Activity

Halogenation : Chloro or bromo substituents (e.g., in anticonvulsant and acetylcholinesterase inhibitors) improve lipophilicity and van der Waals interactions with hydrophobic enzyme pockets .

Planarity : The planar thiadiazole ring enables π-π stacking with aromatic residues in proteins, as seen in X-ray structures of chlorobenzylidene derivatives .

Hybrid Scaffolds : Quinazoline-thiadiazole hybrids (e.g., Srinivas et al.’s compounds) exhibit dual GSK-3β inhibition and hypoglycemic activity, highlighting the advantage of combining heterocyclic systems .

Pharmacological and Physicochemical Contrasts

  • Anticancer Activity: The target compound’s methylphenoxy group may confer moderate cytotoxicity, whereas Schiff base derivatives (e.g., ) show enhanced activity due to imine linkages facilitating DNA intercalation.
  • Enzyme Inhibition: Bromobenzyl derivatives (IC50 ~50 μM) are less potent than quinazoline hybrids (nanomolar range in GSK-3β inhibition) , suggesting that larger substituents or fused rings improve binding.
  • Solubility: Fluorophenoxy and methoxyphenyl analogues (e.g., ) likely exhibit higher aqueous solubility than the methylphenoxy derivative due to polar functional groups.

Biological Activity

5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the class of thiadiazoles. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4OS. The structure features a thiadiazole ring linked to a phenoxy group with a methyl substituent. The unique structural characteristics contribute to its biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains and fungi:

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1832
Escherichia coli1664
Candida albicans2024

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

The compound also demonstrates antifungal properties against various strains. In particular, it has shown effectiveness against A. niger and C. albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents such as fluconazole .

Anticancer Potential

Recent studies have explored the anticancer properties of thiadiazole derivatives, including this compound. It has been evaluated against cancer cell lines such as LoVo and MCF-7:

Cell Line IC50 (µM)
LoVo23.29
MCF-72.44

The compound exhibited promising anti-proliferative effects, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits key metabolic enzymes such as acetylcholinesterase and carbonic anhydrases I and II. This inhibition can modulate neurotransmitter levels and fluid balance in the eye, suggesting therapeutic applications in conditions like glaucoma and Alzheimer's disease .
  • Molecular Docking Studies : Computational studies have revealed favorable binding affinities between the compound and various target enzymes involved in metabolic pathways. These interactions are crucial for understanding its pharmacological profiles .

Synthesis

The synthesis of this compound typically involves several key reactions including nucleophilic substitution and cyclization processes. The general synthetic route can be summarized as follows:

  • Starting Materials : Phenolic compounds and thiadiazole precursors.
  • Reagents : Use of appropriate catalysts and solvents.
  • Yield : High purity compounds suitable for biological evaluation can be obtained through optimized reaction conditions.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiadiazole showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : A recent investigation into various thiadiazole derivatives found that certain substitutions enhanced their anticancer properties significantly compared to standard treatments .

Q & A

Q. Advanced

  • In vitro assays : Use microbroth dilution (CLSI M38/M44 guidelines) to determine MIC values against Candida albicans and Aspergillus fumigatus. Include positive controls (e.g., fluconazole) and solvent controls (DMSO <1% v/v) .
  • Structure-activity relationship (SAR) : Synthesize derivatives with substituents on the phenoxy ring (e.g., Cl, NO₂) to correlate electronic effects with activity. For example, nitro groups enhance antifungal potency by 4-fold .
  • Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK-293) using MTT assays to ensure selectivity indices >10 .

What challenges arise in optimizing reaction yields, and how are they addressed?

Q. Advanced

  • Low cyclization efficiency : Catalytic additives like pyridine (5 mol%) improve POCl₃-mediated cyclization by scavenging HCl .
  • Byproduct formation : Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7). Purify via column chromatography (Rf ~0.4) .
  • Solvent selection : Ethanol/water recrystallization minimizes impurities but may reduce yield (60–70%). Switch to acetone/water for higher recovery (85%) at the cost of purity .

How do intermolecular interactions influence crystallization and stability?

Q. Advanced

  • Hydrogen bonding : N–H⋯N interactions (2.78–2.85 Å) form centrosymmetric dimers, stabilizing the crystal lattice .
  • π-π stacking : Parallel-displaced interactions between thiadiazole and phenoxy rings (3.4–3.6 Å spacing) enhance thermal stability (decomposition >250°C) .
  • Hygroscopicity : Amine protons interact with ambient moisture, requiring storage in desiccators (silica gel) under N₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

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